molecular formula C15H14ClN5O3S B2660179 3-chloro-2-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide CAS No. 1396876-12-2

3-chloro-2-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No. B2660179
CAS RN: 1396876-12-2
M. Wt: 379.82
InChI Key: JEYMXQNHFWBHCA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

This involves the methods and reactions used to produce the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This refers to the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis of novel benzenesulfonamides bearing various substituents, including tetrazole moieties, and their structural characterization through techniques like X-ray crystallography. These studies have led to the identification of compounds with potential antimicrobial, anti-HIV, and COX-2 inhibitory activities. For instance, novel primary and secondary benzenesulfonamides were prepared by direct chlorosulfonation, and some of these compounds showed promising antimicrobial and anti-HIV activity (Iqbal et al., 2006). Additionally, docking studies and crystal structure analysis of tetrazole derivatives have been conducted to understand their molecular interactions and potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Photodynamic Therapy Applications

Certain benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, making them candidates for applications in photodynamic therapy (PDT) for cancer treatment. New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized, showing high singlet oxygen quantum yields, which are crucial for effective PDT (Pişkin et al., 2020).

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition capabilities of benzenesulfonamide derivatives, particularly against carbonic anhydrase isoenzymes. These studies have identified compounds with significant inhibitory effects, suggesting potential therapeutic applications in treating conditions associated with dysregulated enzyme activity (Gul et al., 2016).

Antitumor Activity

Benzenesulfonamide derivatives have been synthesized and tested for in vitro antitumor activity, revealing some compounds with significant activity against various cancer cell lines. These findings indicate the potential of these compounds in the development of new anticancer agents (Sławiński et al., 2006).

Antibacterial Properties

The antibacterial properties of d10 metal complexes based on modified benzenesulfonamide derivatives have been investigated. These studies have shown that the incorporation of N-containing auxiliary ligands can lead to compounds with promising antibacterial activities (Feng et al., 2021).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to the specific biochemical interaction through which the compound produces its effect .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

3-chloro-2-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-10-13(16)4-3-5-14(10)25(23,24)17-11-6-8-12(9-7-11)21-15(22)20(2)18-19-21/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYMXQNHFWBHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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